molecular formula C19H28N2O3 B5664507 1-acetyl-N-[2-(3-propoxyphenyl)ethyl]-3-piperidinecarboxamide

1-acetyl-N-[2-(3-propoxyphenyl)ethyl]-3-piperidinecarboxamide

Cat. No. B5664507
M. Wt: 332.4 g/mol
InChI Key: YFWBREQNMRDSQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of piperidine derivatives, including those related to the compound of interest, often involves intricate chemical reactions aimed at incorporating functional groups that define their biological and chemical properties. For instance, Sugimoto et al. (1990) detail the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the influence of substituents on the piperidine ring and their roles in enhancing activity through structural modification (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular interaction studies, such as those by Shim et al. (2002), offer insight into the conformational preferences and structural determinants of biological activity for piperidine derivatives. These studies often employ computational methods to analyze the stability of different conformers and their interactions with biological targets (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can vary widely, depending on the functional groups attached. For example, the acetylation or other modifications of the nitrogen atom in the piperidine ring can significantly alter the compound's reactivity and its ability to interact with enzymes or receptors. The detailed mechanisms of these reactions often reveal the nuanced role of each substituent in the molecule's overall activity and stability.

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments and applications. Research by Khan et al. (2013) on the crystal and molecular structure of related piperidine compounds provides valuable data on how molecular conformation and intermolecular interactions influence the physical state and stability of these molecules (Khan et al., 2013).

properties

IUPAC Name

1-acetyl-N-[2-(3-propoxyphenyl)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-12-24-18-8-4-6-16(13-18)9-10-20-19(23)17-7-5-11-21(14-17)15(2)22/h4,6,8,13,17H,3,5,7,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWBREQNMRDSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CCNC(=O)C2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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